1-(2,3,4-Trimethoxybenzoyl)piperazine
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Overview
Description
1-(2,3,4-Trimethoxybenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzoyl)piperazine typically involves the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products Formed:
- Oxidation products include 2,3,4-trimethoxybenzoic acid.
- Reduction products include 1-(2,3,4-trimethoxybenzyl)piperazine.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-(2,3,4-Trimethoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
- 1-(2,3,4-Trimethoxybenzyl)piperazine
- 1-(3,4,5-Trimethoxybenzoyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Comparison: 1-(2,3,4-Trimethoxybenzoyl)piperazine is unique due to the specific arrangement of methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further investigation .
Properties
IUPAC Name |
piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDCVBOCSMOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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